molecular formula C14H15NO3 B1428533 2-Cyclohexyl-benzooxazole-6-carboxylic acid CAS No. 1181353-33-2

2-Cyclohexyl-benzooxazole-6-carboxylic acid

Cat. No. B1428533
M. Wt: 245.27 g/mol
InChI Key: SLTOJZPUDOLWKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzoxazoles are generally synthesized using 2-aminophenol as a precursor . The condensation of acids with amino alcohols in refluxing xylene can lead to the oxazoline product .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Key Compounds

    The synthesis of 2-phenyl-cyclohexene-l-carboxylic acid and 2-cyclohexyl-cyclohexene(1 or 6)-carboxylic acid, closely related to 2-Cyclohexyl-benzooxazole-6-carboxylic acid, has been described. These compounds have been utilized to create tertiary aminoalkyl esters exhibiting pharmacological properties, particularly notable for their antispasmodic activity (Veer & Oud, 2010).

  • Antibacterial and Antifungal Activity

    Benzothiazole derivatives, structurally similar to 2-Cyclohexyl-benzooxazole-6-carboxylic acid, have been shown to possess good to moderate antibacterial activity against various microorganisms, including Staphylococcus aureus and Escherichia coli. These compounds also demonstrated antimicrobial activity against methicillin-resistant Staphylococcus aureus in certain studies (Chavan & Pai, 2007).

  • Antifibrinolytic and Clinical Applications

    Amino methyl cyclohexane carboxylic acid, structurally related to 2-Cyclohexyl-benzooxazole-6-carboxylic acid, has been identified as a potent inhibitor of plasminogen activation and found effective as an antifibrinolytic agent in clinical settings (Andersson et al., 2009).

  • Potential Medical Applications

    A benzocaine-modified maleic anhydride-cyclohexyl-1,3-dioxepin copolymer, structurally related to 2-Cyclohexyl-benzooxazole-6-carboxylic acid, has been developed with potential applications in the medical field. This compound's modified structure has been characterized for potential use in medical applications (Uglea et al., 1993).

  • Antitumor Agents

    Benzothiazole derivatives, similar to 2-Cyclohexyl-benzooxazole-6-carboxylic acid, have been synthesized and evaluated for their potential as potent antitumor agents. These compounds have shown selective cytotoxicity against tumorigenic cell lines (Yoshida et al., 2005).

Chemical Synthesis and Modifications

  • Efficient Synthesis Methods

    The synthesis of 3-(Cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids has been achieved through a one-pot condensation reaction, demonstrating the versatility and efficiency of synthesis methods for compounds structurally related to 2-Cyclohexyl-benzooxazole-6-carboxylic acid (Marandi, 2018).

  • Molecular Structure Studies

    The study of the molecular structures of benzoic acid and 2-hydroxybenzoic acid, structurally related to 2-Cyclohexyl-benzooxazole-6-carboxylic acid, provides valuable insights into the structural characteristics of similar compounds. These studies offer a deeper understanding of the molecular structures crucial for their biological and chemical properties (Aarset et al., 2006).

  • Synthesis of Novel Compounds

    The synthesis of novel 2,5- and/or 6-substituted benzoxazole and benzimidazole derivatives, structurally akin to 2-Cyclohexyl-benzooxazole-6-carboxylic acid, has been carried out to explore their antimicrobial activities. This research contributes to the development of new compounds with potential pharmaceutical applications (Oren et al., 1999).

properties

IUPAC Name

2-cyclohexyl-1,3-benzoxazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-14(17)10-6-7-11-12(8-10)18-13(15-11)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTOJZPUDOLWKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC3=C(O2)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexyl-benzooxazole-6-carboxylic acid

Synthesis routes and methods

Procedure details

To a solution of 4-amino-3-hydroxy-benzoic acid methyl ester (5 g, 29.91 mmol) in CH3OH (150 mL) was added cyclohexanecarbaldehyde (3.6 mL, 29.91 mmol) at room temperature. The resulting mixture was stirred at room temperature for 2 h. The solvent was removed by evaporation and CH3CN (150 mL) was added to the residue. Lead (IV) acetate (13.26 g, 29.91 mmol) was added as one portion under N2 and the resulting mixture was refluxed for 10 min. After cooling, the resulting solid was filtered and washed with CH3CN. To the filtrate was then added 3N NaOH (40 mL). The resulting mixture was stirred at 50° C. for 18 h. The solvent was removed by evaporation and the resulting residue was purified by flash chromatography on silica gel to yield 2-cyclohexyl-benzooxazole-6-carboxylic acid. MS m/z (M+H+) 246.2.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
13.26 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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